6-Methyl-2-vinylpyridine
Overview
Description
Synthesis Analysis
The synthesis of vinylpyridine derivatives, including 6-Methyl-2-vinylpyridine, involves several strategies. For instance, vinyl-substituted ligands, such as 4'-vinyl-2,2':6',2''-terpyridinyl, are prepared from 2-acetylpyridine through -oxoketene dithioacetal methodology, highlighting the versatility of pyridine derivatives in forming electropolymerizable complex monomers with transition metals (Potts et al., 1987). Another approach involves the displacement of a methylsulfinyl group from the pyridine ring, leading to 2-aminopyridines with various polar substituents (Teague, 2008).
Molecular Structure Analysis
The molecular structure of vinylpyridine derivatives, including those related to 6-Methyl-2-vinylpyridine, has been explored through various analytical techniques. For example, the structure of (eta(6)-p-cymene)ruthenium(II) Schiff-base complexes of vinylpyridine ligands has been elucidated using X-ray crystallography, demonstrating the non-bonding nature of the double bond in the vinylpyridine ligand within the complex (Roy et al., 1998).
Chemical Reactions and Properties
Vinylpyridines undergo various chemical reactions due to the reactivity of their vinyl group. For instance, the sulfurization of poly(2-methyl-5-vinylpyridine) with elemental sulfur yields materials with electric conductivity, paramagnetism, and redox properties, indicating the formation of cross-linked structures with sulfur (Trofimov et al., 2002). Additionally, the cyclodimerization of vinylpyridines in polyphosphoric or acetic acid showcases the versatility of vinylpyridines in forming pyridyl-substituted tetrahydroquinclines or isoquinolines (Terent'ev et al., 1980).
Physical Properties Analysis
The physical properties of vinylpyridine derivatives, including 6-Methyl-2-vinylpyridine, have been studied extensively. These compounds exhibit significant thermal stability and solubility in organic solvents, surpassing commercial poly(vinyl chloride) in these aspects, as demonstrated in the copolymerization studies of vinyl chloride with 2-methyl-5-vinylpyridine (Shaglaeva et al., 2008).
Chemical Properties Analysis
The chemical properties of 6-Methyl-2-vinylpyridine derivatives are influenced by the presence of the vinyl group. For example, the mechanochemical synthesis of N-methyl imines in the presence of poly(4-vinylpyridine) as a solid base catalyst showcases the catalytic versatility of vinylpyridine polymers (Khaligh et al., 2017). Additionally, the controlled radical polymerization of 4-vinylpyridine results in polymers with narrow polydispersity, indicating controlled molecular weight growth and the formation of block copolymers (Bohrisch et al., 1997).
Scientific Research Applications
Catalytic Applications
6-Methyl-2-vinylpyridine is used in catalytic processes. It has been demonstrated that 2-vinylpyridines, including 6-methyl derivatives, can undergo regioselective β-alkylation with alkenes in the presence of a rhodium(I) complex. This catalytic process results in anti-Markownikoff reaction products, indicating the feasibility of alkylation at an alkenic position due to C–H bond activation (Lim, Kang, & Kim, 1998).
Biomaterial Applications
In the field of biomaterials, derivatives of vinylpyridine, including 6-methyl-2-vinylpyridine, have been studied for their hemocompatibility. Quaternized poly(vinylpyridine) demonstrates antimicrobial properties but has poor biocompatibility. By copolymerizing with biocompatible polymers like polyethyleneglycol methyl ether methacrylate (PEGMA) and hydroxyethyl methacrylate (HEMA), the structure can be modified to enhance biocompatibility (Allison, Applegate, & Youngblood, 2007).
Electrical and Chemical Properties
Poly(2-methyl-5-vinylpyridine), which is related to 6-methyl-2-vinylpyridine, has been sulfurized to produce materials with unique electrical and chemical properties. These materials exhibit electric conductivity, paramagnetism, and redox and complex-forming properties, making them potential candidates for various applications in electronics and chemistry (Trofimov et al., 2002).
Polymer Synthesis
6-Methyl-2-vinylpyridine is also used in polymer synthesis. For example, poly(4-vinylpyridine) has been utilized as a green, recyclable basic catalyst for the multicomponent synthesis of complex organic compounds, showcasing its versatility in organic synthesis (Albadi, Mansournezhad, & Akbari Balout-Bangan, 2014).
Interaction with Silicic Acid
Research has shown that poly-(2-vinylpyridine 1-oxide), a derivative of 2-vinylpyridine, is active against pathogenic effects of silica in animals, suggesting potential medical applications. This activity is believed to be related to the polymer's structure and its interaction with silicic acid (Holt & Lindsay, 1969).
properties
IUPAC Name |
2-ethenyl-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-6-4-5-7(2)9-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWGBWNAHAUQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149951 | |
Record name | Pyridine, 2-ethenyl-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-vinylpyridine | |
CAS RN |
1122-70-9 | |
Record name | 2-Ethenyl-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Vinyl-2-picoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-ethenyl-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-vinylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-VINYL-2-PICOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21RIE3E35F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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